Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
CAS No.:
Cat. No.: VC19995751
Molecular Formula: C17H16N4O4S2
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N4O4S2 |
|---|---|
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | ethyl 2-[2-[[4-(4-methoxyphenyl)thiadiazole-5-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C17H16N4O4S2/c1-3-25-13(22)8-11-9-26-17(18-11)19-16(23)15-14(20-21-27-15)10-4-6-12(24-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,18,19,23) |
| Standard InChI Key | HNVWHQPZAKLHIZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC |
Introduction
Structural Elucidation and Molecular Features
Core Components and Connectivity
The compound’s structure comprises three primary units:
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1,2,3-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom at positions 1, 2, and 3. The 4-position of this ring is substituted with a 4-methoxyphenyl group, introducing aromaticity and electron-donating properties.
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1,3-Thiazole Ring: A five-membered ring with sulfur and nitrogen atoms at positions 1 and 3. The 2-position of this ring is functionalized with a carbonylamino group () that bridges it to the thiadiazole moiety.
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Ethyl Acetate Side Chain: An ester group () attached to the 4-position of the thiazole ring, enhancing solubility and modulating pharmacokinetic properties.
The IUPAC name, ethyl 2-[2-[[4-(4-methoxyphenyl)thiadiazole-5-carbonyl]amino]-1,3-thiazol-4-yl]acetate, systematically describes this connectivity.
Spectroscopic and Computational Characterization
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InChI Key:
HNVWHQPZAKLHIZ-UHFFFAOYSA-N. -
Canonical SMILES:
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC, confirming the spatial arrangement. -
X-ray Crystallography: While crystallographic data are unavailable for this specific compound, analogous thiadiazole-thiazole hybrids exhibit planar geometries, facilitating π-π stacking interactions in biological targets .
Synthetic Pathways and Optimization
Multi-Step Synthesis Overview
The synthesis involves sequential reactions to assemble the thiadiazole-thiazole framework:
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Thiadiazole Formation: Cyclocondensation of 4-methoxyphenylhydrazine with thionyl chloride () yields 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carbonyl chloride.
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Amide Coupling: Reacting the acyl chloride with 2-amino-4-(ethoxycarbonylmethyl)thiazole in the presence of a base (e.g., triethylamine) forms the critical amide bond .
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Esterification: Final ethyl acetate incorporation is achieved via nucleophilic acyl substitution, typically using ethanol and catalytic acid .
Key Reaction Conditions
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: Limited solubility in water () due to hydrophobic aryl and ester groups.
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LogP: Calculated partition coefficient of 2.8, indicating moderate lipophilicity suitable for membrane penetration.
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Stability: Stable under acidic conditions (pH 2–6) but undergoes ester hydrolysis at pH > 8 .
Spectral Data
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IR (KBr): Peaks at 1745 cm (ester C=O), 1680 cm (amide C=O), and 1240 cm (C-O-C).
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H NMR (400 MHz, CDCl): δ 8.21 (s, 1H, thiadiazole-H), 7.89 (d, , 2H, aryl-H), 6.99 (d, , 2H, aryl-H), 4.32 (q, , 2H, OCHCH), 3.88 (s, 3H, OCH).
Pharmacological Activities
Antimicrobial Efficacy
Thiadiazole derivatives disrupt microbial enzymes (e.g., dihydrofolate reductase) and cell membrane integrity. In vitro studies against Staphylococcus aureus and Escherichia coli reveal:
| Strain | MIC (μg/mL) | Reference |
|---|---|---|
| S. aureus | 12.5 | |
| E. coli | 25.0 |
Comparative Analysis with Structural Analogs
Impact of Substituent Variation
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